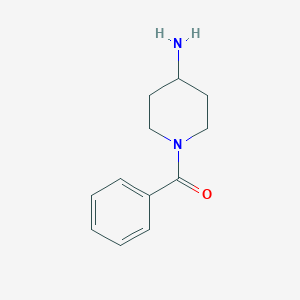

(4-Aminopiperidin-1-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJRDZSVSJUACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406516 | |

| Record name | (4-Aminopiperidin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150514-60-6 | |

| Record name | (4-Aminopiperidin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: (4-Aminopiperidin-1-yl)(phenyl)methanone

CAS Number: 150514-60-6

For the Hydrochloride Salt: 915763-91-6[1]

Introduction

(4-Aminopiperidin-1-yl)(phenyl)methanone, also known as 1-benzoyl-4-aminopiperidine, is a chemical compound featuring a central piperidine ring. This scaffold is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. Derivatives of this core structure have been investigated for various therapeutic applications, including their potential as antifungal, anticancer, and neuroprotective agents. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, synthesis, and known biological activities.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 150514-60-6 |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| Appearance | White powder (for hydrochloride salt)[1] |

| Purity | ≥95%[1] |

| Storage | Store at room temperature[1] |

Synthesis and Characterization

General Experimental Protocol for Synthesis

The synthesis of this compound can be approached through the acylation of 4-aminopiperidine with benzoyl chloride or a related activated benzoic acid derivative.

Materials:

-

4-Aminopiperidine

-

Benzoyl chloride

-

A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopiperidine and the non-nucleophilic base in the anhydrous aprotic solvent.

-

Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of benzoyl chloride in the same anhydrous solvent to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically several hours to overnight). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Potential Applications

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. While specific quantitative biological data for the parent compound this compound is sparse in the public domain, the biological activities of its derivatives provide insights into its potential therapeutic applications.

Derivatives of the 4-aminopiperidine core have been explored for a range of biological activities, including:

-

Antifungal Agents: 4-aminopiperidine derivatives have been synthesized and evaluated as novel antifungal agents that target ergosterol biosynthesis.[2]

-

Antiviral Activity: The 4-aminopiperidine scaffold has been identified as a potent inhibitor of Hepatitis C virus (HCV) assembly.[3]

-

Anticancer Potential: Certain derivatives have been investigated as potential anticancer agents targeting thymidylate synthase.

-

Neuroprotective Properties: Analogs of this structure have been studied for their potential in the context of neurodegenerative diseases.

It is important to note that these activities are associated with derivatives and do not directly represent the biological profile of this compound itself. Further research is required to elucidate the specific biological targets and pharmacological effects of the parent compound.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways or the precise mechanism of action for this compound. The biological activity of its derivatives suggests that the mechanism is highly dependent on the nature of the substitutions on the core scaffold.

To illustrate a generalized workflow for investigating the biological activity of a novel compound like this compound, the following diagram outlines a typical drug discovery and development cascade.

References

An In-depth Technical Guide to the Chemical Properties of (4-Aminopiperidin-1-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopiperidin-1-yl)(phenyl)methanone, also known as 1-benzoyl-4-aminopiperidine, is a synthetic organic compound featuring a central piperidine ring functionalized with a primary amine at the 4-position and a benzoyl group at the 1-position. This molecule serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data, spectral analysis, and proposed experimental protocols for its synthesis and purification. Furthermore, this document explores a putative mechanism of action by examining the pharmacological profiles of structurally related compounds and visualizes a hypothetical signaling pathway and experimental workflow.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white powder under standard conditions.[1] Its core structure consists of a saturated six-membered heterocycle containing a nitrogen atom, which imparts basicity and allows for various chemical modifications. The presence of both a primary amine and a tertiary amide group influences its solubility and potential for hydrogen bonding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | 1-Benzoyl-4-aminopiperidine, 1-Benzoylpiperidin-4-amine | [2] |

| CAS Number | 150514-60-6 | [2] |

| Molecular Formula | C₁₂H₁₆N₂O | [3] |

| Molecular Weight | 204.27 g/mol | [3] |

| Appearance | White powder/solid | [1][3] |

| Boiling Point | 355.5 °C at 760 mmHg | [4] |

| Density | 1.121 g/cm³ | [4] |

| Storage | Store at room temperature | [1] |

Note: Some physical properties are based on limited sources and should be confirmed experimentally.

Spectral Data (Predicted)

Table 2: Predicted Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoyl group (approx. 7.4-7.8 ppm), protons on the piperidine ring (approx. 1.5-4.0 ppm), and the amine protons (a broad singlet, variable chemical shift). |

| ¹³C NMR | A signal for the carbonyl carbon (approx. 170 ppm), signals for the aromatic carbons (approx. 127-135 ppm), and signals for the aliphatic carbons of the piperidine ring (approx. 30-50 ppm). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (two bands around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1630 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.[5][6] |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 204.27, with fragmentation patterns corresponding to the loss of the benzoyl group or cleavage of the piperidine ring. |

Experimental Protocols

The following are generalized protocols for the synthesis and purification of this compound, based on standard organic chemistry methodologies and procedures reported for structurally similar compounds.[7]

Synthesis: Acylation of 4-Aminopiperidine

A common and direct method for the synthesis of this compound is the acylation of a protected 4-aminopiperidine derivative, followed by deprotection. A likely synthetic route involves the Schotten-Baumann reaction.

Materials:

-

tert-Butyl piperidin-4-ylcarbamate

-

Benzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) as solvent

-

Trifluoroacetic acid (TFA) for deprotection

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Acylation: Dissolve tert-butyl piperidin-4-ylcarbamate in dichloromethane. Add triethylamine to the solution. Cool the mixture in an ice bath and add benzoyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

-

Deprotection: Dissolve the crude intermediate in dichloromethane and add trifluoroacetic acid. Stir at room temperature for 2-4 hours.

-

Final Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Column Chromatography and Recrystallization

Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) can be used to elute the product. The polarity can be adjusted based on TLC analysis.

Recrystallization:

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a purified solid.[8]

Putative Biological Activity and Signaling Pathways

Direct pharmacological data for this compound is scarce in publicly available literature. However, the benzoylpiperidine and 4-aminopiperidine scaffolds are present in numerous biologically active molecules, suggesting potential interactions with various biological targets. Derivatives of these scaffolds have shown activity as inhibitors of acetylcholinesterase (AChE), modulators of serotonin and dopamine transporters, and antagonists or agonists at various G-protein coupled receptors (GPCRs).[7][9][10]

Based on the prevalence of benzoylpiperidine derivatives as serotonergic agents, a hypothetical mechanism of action involves the modulation of a serotonin receptor, such as the 5-HT₂A receptor.

Hypothetical Signaling Pathway: 5-HT₂A Receptor Antagonism

Many antipsychotic and antidepressant medications target the 5-HT₂A receptor, a Gq-coupled GPCR. Antagonism of this receptor by a ligand like a this compound derivative would block the downstream signaling cascade initiated by serotonin.

Experimental Workflow for Pharmacological Characterization

To elucidate the actual biological activity of this compound, a systematic experimental approach is necessary.

Conclusion

This compound represents a valuable chemical scaffold with significant potential for the development of novel therapeutic agents. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its chemical properties based on available information and data from structurally related molecules. The outlined experimental protocols and hypothetical signaling pathways offer a roadmap for future research and drug discovery efforts centered on this promising molecular framework. Further investigation is warranted to fully characterize its physicochemical properties, confirm its spectral data, and elucidate its precise pharmacological profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to (4-Aminopiperidin-1-yl)(phenyl)methanone: Molecular Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopiperidin-1-yl)(phenyl)methanone, a substituted piperidine derivative, has emerged as a scaffold of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental data. Detailed synthetic protocols, though not explicitly published for the title compound, can be inferred from established methodologies for analogous structures. Spectroscopic data of related compounds are presented for comparative analysis. Furthermore, this document explores the potential biological activities of this class of compounds, drawing from studies on structurally similar molecules, and outlines potential workflows for its synthesis and characterization.

Molecular Structure and Chemical Identity

This compound possesses a core structure consisting of a piperidine ring N-acylated with a benzoyl group and bearing an amino substituent at the 4-position.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| CAS Number | 150514-60-6 |

| SMILES | C1CN(C(=O)C2=CC=CC=C2)CCC1N |

| InChI Key | YMJRDZSVSJUACX-UHFFFAOYSA-N |

| Appearance | Solid (form)[1] |

Note: The hydrochloride salt of this compound is also commercially available under CAS Number 915763-91-6, typically as a white powder.[2]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A plausible synthetic pathway is outlined below. This workflow is based on the general strategies for the synthesis of N-acyl piperidines and the manipulation of protected amines.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on analogous transformations and serve as a guide for the synthesis of the title compound.

Protocol 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-AP)

This procedure is adapted from a patented method for the synthesis of a key intermediate.[3]

-

Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with water and an organic solvent) at room temperature, add a base such as triethylamine (1.1 eq).

-

Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford tert-butyl 4-aminopiperidine-1-carboxylate as a solid.

Protocol 2: Synthesis of this compound

This protocol is a standard N-acylation procedure.

-

Reaction Setup: Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, and add a base (e.g., triethylamine or pyridine, 1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, the crude product can be purified by column chromatography on silica gel to yield this compound.

Spectroscopic and Physicochemical Data (Comparative)

Direct experimental spectra for this compound are not widely published. However, data from structurally related compounds can provide valuable insights for characterization.

Table 2: Comparative Spectroscopic Data of Related Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Mass Spectrum (m/z) |

| (4-Fluorophenyl)(phenyl)methanone | 7.83-7.87 (m, 2H), 7.76-7.78 (m, 2H), 7.58-7.62 (m, 1H), 7.47-7.51 (m, 2H), 7.14-7.18 (m, 2H) | 195.3, 165.3, 137.5, 133.7, 132.6, 132.5, 129.9, 128.4, 115.4 | ~1660 (C=O) | - |

| (4-Chlorophenyl)(phenyl)methanone | 7.74-7.78 (m, 4H), 7.58-7.63 (m, 1H), 7.45-7.51 (m, 4H) | 195.6, 138.9, 137.2, 135.9, 132.7, 131.5, 129.9, 128.7, 128.4 | ~1660 (C=O) | - |

| (4-Aminophenyl)(phenyl)methanone | - | - | ~3400-3200 (N-H), ~1640 (C=O) | 197 (M+) |

| 1-Benzoylpiperidine | - | - | ~1630 (C=O) | 189 (M+) |

Data for comparative compounds are sourced from various public databases and publications.[4]

Biological Activity and Potential Applications

While direct biological data for this compound is limited, research on structurally similar compounds suggests potential therapeutic applications.

Antiviral Activity

A study on 4-aminopiperidine derivatives identified them as potent inhibitors of Hepatitis C virus (HCV) assembly.[5] Analogs of this compound demonstrated efficacy in HCV cell culture assays with EC₅₀ values in the low micromolar range and low cytotoxicity.[5] This suggests that the this compound scaffold could be a valuable starting point for the development of novel anti-HCV agents.

Workflow for Antiviral Activity Screening:

Caption: A typical workflow for evaluating the anti-HCV activity of novel compounds.

Other Potential Activities

The piperidine scaffold is a common motif in a wide range of biologically active molecules. Derivatives of piperidine have been reported to exhibit diverse pharmacological properties, including but not limited to CNS activity, anticancer, and antimicrobial effects. Further screening of this compound in various biological assays could uncover additional therapeutic potential.

Conclusion

This compound represents a molecule with significant potential for further investigation in drug discovery, particularly in the area of antiviral research. This technical guide has provided a consolidated overview of its chemical properties, a plausible synthetic strategy, and a summary of the known biological activities of its close analogs. The provided experimental protocols and workflows are intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds. Further detailed experimental studies are warranted to fully elucidate the pharmacological profile of this promising chemical entity.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound hydrochloride, CasNo.915763-91-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for (4-Aminopiperidin-1-yl)(phenyl)methanone, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from the commercially available starting material, 4-amino-1-Boc-piperidine. The pathway is characterized by a robust benzoylation reaction followed by a straightforward deprotection step. This guide offers detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow to support researchers in their synthetic endeavors.

Core Synthesis Pathway

The principal synthetic route to this compound is a two-step sequence:

-

N-Benzoylation: The synthesis initiates with the protection of the more nucleophilic piperidine nitrogen of 4-amino-1-Boc-piperidine via a Schotten-Baumann reaction with benzoyl chloride. This reaction selectively yields tert-butyl (1-benzoylpiperidin-4-yl)carbamate.

-

Boc Deprotection: The subsequent step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the 4-amino position under acidic conditions to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Amino-1-Boc-piperidine | C₁₀H₂₀N₂O₂ | 200.28 | Off-white/Crystalline Powder |

| tert-Butyl (1-benzoylpiperidin-4-yl)carbamate | C₁₇H₂₄N₂O₃ | 304.38 | White Solid |

| This compound | C₁₂H₁₆N₂O | 204.27 | White Powder |

Table 2: Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Reaction Time | Yield (%) |

| N-Benzoylation | Benzoyl chloride, Triethylamine | Dichloromethane | 2-4 hours | ~95% |

| Boc Deprotection | Trifluoroacetic acid | Dichloromethane | 1-2 hours | >95% |

Experimental Protocols

Step 1: Synthesis of tert-Butyl (1-benzoylpiperidin-4-yl)carbamate

This procedure details the N-benzoylation of 4-amino-1-Boc-piperidine using benzoyl chloride under basic conditions.

Materials:

-

4-Amino-1-Boc-piperidine

-

Benzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-amino-1-Boc-piperidine (1.0 eq) in anhydrous dichloromethane.

-

To the stirred solution, add triethylamine (1.5 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add benzoyl chloride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford tert-butyl (1-benzoylpiperidin-4-yl)carbamate as a white solid.

Step 2: Synthesis of this compound

This protocol describes the deprotection of the Boc group from tert-butyl (1-benzoylpiperidin-4-yl)carbamate using trifluoroacetic acid.

Materials:

-

tert-Butyl (1-benzoylpiperidin-4-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (1-benzoylpiperidin-4-yl)carbamate (1.0 eq) in dichloromethane.

-

To the stirred solution, add trifluoroacetic acid (10 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white powder.

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate the synthesis pathway and the experimental workflow for purification.

Caption: Synthesis pathway of this compound.

Caption: Detailed experimental workflow for the synthesis.

An In-depth Technical Guide to (4-Aminopiperidin-1-yl)(phenyl)methanone: A Privileged Scaffold in Medicinal Chemistry

IUPAC Name: (4-Aminopiperidin-1-yl)(phenyl)methanone

Synonyms: 1-benzoylpiperidin-4-amine

Abstract

This compound is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. While extensive biological data on this specific molecule is not widely published, its core structure, the benzoylpiperidine fragment, is recognized as a "privileged structure." This designation signifies its recurring presence as a key pharmacophore in a multitude of biologically active compounds targeting a diverse range of receptors and enzymes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of the vast therapeutic potential of its derivatives. The document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties and Data

This compound is a white crystalline powder. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 915763-91-6 (hydrochloride salt) | [1] |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molecular Weight | 204.27 g/mol | |

| Appearance | White powder | [1] |

| Purity | >95% (commercially available) | [1] |

| Storage | Room temperature | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a straightforward acylation of 4-aminopiperidine. A common route involves the protection of the 4-amino group, followed by the benzoylation of the piperidine nitrogen, and subsequent deprotection. A detailed, representative experimental protocol is provided below.

Synthesis of Intermediate: tert-butyl (piperidin-4-yl)carbamate

A crucial intermediate for the synthesis is N-Boc-4-aminopiperidine. The synthesis of this precursor is well-documented.

Materials:

-

4-piperidinecarboxamide

-

Distilled water

-

Triethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

20% Hydrochloric acid

-

Dichloromethane

-

Acetone

Procedure:

-

In a 1L three-necked flask, dissolve 48-50g of 4-piperidinecarboxamide in 98-100mL of distilled water and 48-50g of triethylamine.

-

Stir the mixture at 20-25°C.

-

Slowly add 78-80g of di-tert-butyl dicarbonate to the solution.

-

Continue stirring at room temperature for 8-10 hours.

-

After the reaction is complete, adjust the pH of the mixture to 6-7 using 20% hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic phases and concentrate under reduced pressure.

-

To the resulting residue, add 100-150g of acetone and allow it to crystallize at 0-2°C for 10-12 hours.

-

Filter the white crystalline powder to obtain 1-Boc-4-piperidinecarboxamide.[2]

-

The resulting 1-Boc-4-piperidinecarboxamide can then be subjected to a Hofmann rearrangement to yield tert-butyl (piperidin-4-yl)carbamate.

Synthesis of this compound

Materials:

-

tert-butyl (piperidin-4-yl)carbamate

-

Benzoyl chloride

-

Triethylamine or other suitable base

-

Dichloromethane or other suitable aprotic solvent

-

Trifluoroacetic acid (TFA) or Hydrochloric acid in an organic solvent for deprotection

Procedure:

-

Benzoylation: Dissolve tert-butyl (piperidin-4-yl)carbamate in dichloromethane and add triethylamine. Cool the mixture in an ice bath. Slowly add benzoyl chloride and allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl (1-benzoylpiperidin-4-yl)carbamate.

-

Deprotection: Dissolve the crude product from the previous step in dichloromethane and add an excess of trifluoroacetic acid. Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Final Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Biological Activities of Derivatives and Therapeutic Potential

While this compound primarily serves as a versatile building block, its structural motif is integral to a wide array of pharmacologically active molecules. The inherent versatility of the 4-amino and the benzoyl moieties allows for extensive chemical modifications, leading to compounds with diverse therapeutic applications.

| Therapeutic Area | Target/Mechanism of Action | Example Derivative Class | Reference |

| Oncology | Thymidylate Synthase Inhibition | 6-(4-aminopiperidin-1-yl)-substituted pyrimidine-2,4(1H,3H)-diones | |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE) Inhibition | 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | [3] |

| Neurodegenerative Diseases | Neuroprotection against beta-amyloid toxicity | (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives | |

| Infectious Diseases (Antifungal) | Ergosterol Biosynthesis Inhibition | 4-Aminopiperidine derivatives | [4] |

| Infectious Diseases (HIV) | CCR5 Receptor Antagonism | Piperazino-piperidine based CCR5 antagonists | [5] |

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic pathway to this compound and its subsequent use in the generation of diverse derivatives.

Caption: General synthetic workflow for the preparation of the title compound and its derivatization.

Role as a Privileged Scaffold

The following diagram illustrates the logical relationship of the benzoylpiperidine core as a central scaffold for developing various therapeutic agents.

Caption: The central role of the benzoylpiperidine scaffold in targeting various therapeutic areas.

Conclusion

This compound is a valuable molecular entity in the landscape of drug discovery and development. Its significance lies not in its own specific biological activity, but in its role as a versatile and privileged scaffold. The straightforward synthesis and the presence of reactive handles for chemical modification make it an attractive starting point for the generation of extensive compound libraries. The demonstrated success of its derivatives in modulating a wide range of biological targets underscores the continued importance of this chemical framework in the quest for novel therapeutics. Future research will likely continue to leverage this scaffold to explore new chemical spaces and address unmet medical needs.

References

- 1. This compound hydrochloride, CasNo.915763-91-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of (4-Aminopiperidin-1-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopiperidin-1-yl)(phenyl)methanone is a chemical compound featuring a piperidine ring N-substituted with a benzoyl group and bearing an amino group at the 4-position. This structure is of interest to medicinal chemists and drug discovery professionals due to the prevalence of the piperidine scaffold in a wide range of biologically active molecules. This technical guide provides a summary of the known physical and chemical properties, a detailed hypothetical protocol for its synthesis and characterization based on established chemical principles, and an overview of the biological context of structurally related compounds.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some experimental data is available for its hydrochloride salt, many of the properties for the free base are predicted through computational models.

Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 150514-60-6 |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| Canonical SMILES | C1CN(CCC1N)C(=O)C2=CC=CC=C2 |

| InChI Key | YMJRDZSVSJUACX-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | 355.5 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.121 g/cm³ (Predicted) | [2] |

| Flash Point | 168.8 °C (Predicted) | [2] |

| pKa | Data not available | |

| Solubility | Data not available | |

| XLogP3 | 1.88810 (Predicted) | [2] |

| Polar Surface Area (PSA) | 46.3 Ų (Predicted) | [2] |

Hydrochloride Salt Properties

The hydrochloride salt of this compound is also commercially available.

| Property | Value | Source |

| CAS Number | 915763-91-6 | [3] |

| Molecular Formula | C₁₂H₁₇ClN₂O | [3] |

| Appearance | White powders | [3] |

Experimental Protocols

Synthesis of this compound

This synthesis involves the N-benzoylation of a protected 4-aminopiperidine, followed by deprotection. A common starting material is 1-Boc-4-aminopiperidine, which is commercially available.

Reaction Scheme:

Materials:

-

1-Boc-4-aminopiperidine

-

Benzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

Step 1: N-Benzoylation of 1-Boc-4-aminopiperidine

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-aminopiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(4-aminopiperidin-1-yl)(phenyl)methanone.

Step 2: Deprotection of the Boc Group

-

Dissolve the crude product from Step 1 in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a saturated NaHCO₃ solution until the pH is ~8-9.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking of the amine product on the silica gel.

Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of the benzoyl and aminopiperidine protons and carbons in the correct chemical environments and with the expected multiplicities and integrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the amide, and C-H and C=C stretches of the aromatic ring.

Experimental Workflow Diagram

Caption: Synthetic and purification workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific published information on the biological activity or the signaling pathways directly involving this compound. However, the structural motifs present in this molecule are found in compounds with a variety of biological activities, suggesting potential areas for investigation.

-

Neuroprotective Activity: A structurally related compound, (4-ethyl-piperazin-1-yl)-phenylmethanone, has demonstrated neuroprotective properties against beta-amyloid-induced toxicity, suggesting a potential role for phenyl-piperazine/piperidine methanones in neurodegenerative disease research.[4]

-

Anticancer Potential: Derivatives of 6-(4-aminopiperidin-1-yl)-substituted pyrimidine-2,4(1H,3H)-dione have been synthesized and evaluated as potential anticancer agents targeting thymidylate synthase.[5]

-

Inducible Nitric Oxide Synthase (iNOS) Inhibition: A fluorinated derivative has been evaluated for PET/MR imaging of iNOS, indicating that this scaffold can be adapted to target specific enzymes.[6]

Given the lack of direct evidence, no signaling pathway diagrams can be provided at this time. Researchers are encouraged to perform their own biological screening to determine the activity profile of this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that is amenable to further modification for the exploration of structure-activity relationships. While there is a lack of experimentally determined physicochemical data and no published biological activity for this specific molecule, the information on related compounds suggests that it could serve as a valuable building block or lead compound in various areas of drug discovery. The provided hypothetical synthesis protocol offers a reliable starting point for its preparation and subsequent investigation. Further experimental work is required to fully characterize its physical, chemical, and biological properties.

References

- 1. (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. (4-Methylenepiperidin-1-yl)(phenyl)methanone | C13H15NO | CID 11084875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride, CasNo.915763-91-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 4. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Automated Synthesis and Initial Evaluation of (4'-Amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of (4-Aminopiperidin-1-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and relevant biological data for (4-Aminopiperidin-1-yl)(phenyl)methanone and its derivatives. The information is intended to support laboratory research and drug development activities by providing essential safety protocols, experimental methodologies, and an understanding of its potential mechanisms of action.

Chemical Identification and Physical Properties

This compound, also known as 1-benzoyl-4-aminopiperidine, is a chemical compound with a piperidine core structure. Its physical and chemical properties are summarized in the table below. It is important to note that many commercially available forms are derivatives or salts, which may have different properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molecular Weight | 204.27 g/mol | [1] |

| CAS Number | 42837-37-6 | [1] |

| Appearance | White to off-white solid/powders | [2] |

| Density | 1.121 g/cm³ | [3] |

| Boiling Point | 355.5 °C at 760 mmHg | [3] |

| Flash Point | 168.8 °C | [3] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Room temperature, 2-8 °C for hydrochloride salt | [2][4] |

Safety and Hazard Information

Derivatives of this compound are generally classified as irritants. The Globally Harmonized System (GHS) classifications for closely related compounds typically include the GHS07 pictogram for "Harmful/Irritant".[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements: A comprehensive list of precautionary statements for handling this compound and its derivatives is provided in the table below.

| Category | Precautionary Statement Code | Statement | Reference |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [5] |

| P264 | Wash hands thoroughly after handling. | [5][6] | |

| P270 | Do not eat, drink or smoke when using this product. | [5] | |

| P271 | Use only outdoors or in a well-ventilated area. | [5] | |

| P280 | Wear protective gloves/protective clothing and eye/face protection. | [5][6] | |

| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [5] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [5] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [6] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [6] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | [5] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |

| P405 | Store locked up. | [5] | |

| Disposal | P501 | Dispose of contents/container to hazardous waste disposal. | [5] |

Toxicological Data

| Substance | Route | Species | Value | Reference |

| Piperidine | Oral LD50 | Rat | 133 - 447 mg/kg bw | |

| Piperidine | Dermal LD50 | Rabbit | 275 - 320 mg/kg bw |

Handling, Storage, and First Aid

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[7]

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Prevent the formation of dust and aerosols.[3] Keep away from heat, sparks, and open flames.[5] Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[3] Do not eat, drink, or smoke in handling areas.[5]

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep containers tightly closed and upright to prevent leakage.[8] Store away from incompatible materials such as strong oxidizing agents and acids.

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[7]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice/attention.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[5][7]

Experimental Protocols

While specific, detailed protocols for the synthesis and biological evaluation of the parent compound are not widely published, the following sections provide representative methodologies based on closely related derivatives and general practices in the field.

Synthesis and Purification

The synthesis of this compound and its analogs can be achieved through N-acylation of a 4-aminopiperidine derivative.

General N-Benzoylation Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminopiperidine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM).

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. Alternatively, for some derivatives, recrystallization from a suitable solvent or distillation may be employed.

Biological Assay Protocols

This compound and its derivatives have been investigated for several biological activities. Below are general protocols for assessing these activities.

Dopamine Reuptake Inhibition Assay:

This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter (DAT).

-

Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

-

Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere.

-

Inhibitor Incubation: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES) and then pre-incubate with varying concentrations of the test compound for 10-20 minutes at 37 °C.

-

Dopamine Uptake: Initiate dopamine uptake by adding a solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine).

-

Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the amount of radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the dopamine uptake.

Neuroprotective Activity Assay (Anti-Beta-Amyloid Toxicity):

This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of beta-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease.

-

Cell Culture: Use a neuronal cell line such as SH-SY5Y or PC12.

-

Compound Pre-treatment: Plate the cells and pre-treat them with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Aβ Exposure: Add aggregated Aβ peptides (e.g., Aβ₁₋₄₂) to the cell culture and incubate for 24-48 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells and incubate for 2-4 hours at 37 °C.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to control cells (untreated with Aβ).

Anticancer Activity Assay (MTT Assay):

This assay determines the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Compound Treatment: Plate the cells and treat them with a range of concentrations of the test compound for 48-72 hours.

-

Cell Viability Assessment: Perform the MTT assay as described in the neuroprotection assay.

-

Data Analysis: Determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of this compound and its analogs are mediated through their interaction with specific cellular targets and signaling pathways.

Dopamine Reuptake Inhibition

As a dopamine reuptake inhibitor, the compound is expected to block the dopamine transporter (DAT). This action increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[8]

Mechanism of Dopamine Reuptake Inhibition.

Anticancer Activity via PI3K/Akt Pathway Modulation

Piperidine derivatives have been shown to exert anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway.

Potential Modulation of the PI3K/Akt Pathway.

Neuroprotection Against Glutamate Excitotoxicity

Glutamate-induced excitotoxicity is a key mechanism in neuronal cell death associated with neurodegenerative diseases. Piperidine derivatives may offer neuroprotection by modulating glutamate receptor signaling.

Potential Neuroprotection via Glutamate Receptor Modulation.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on available data for this compound and related compounds. A thorough risk assessment should be conducted before handling this chemical, and all work should be performed by qualified individuals in a controlled laboratory setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 3. Dopamine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CN102491957A - Method for preparation, refining and detection of N-benzoyl piperazidine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Navigating the Procurement and Scientific Landscape of (4-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sourcing, synthetic protocols, and potential biological significance of the core chemical entity, (4-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride (CAS No. 915763-91-6). This compound, featuring a privileged benzoylpiperidine scaffold, represents a valuable building block in medicinal chemistry and drug discovery, particularly for agents targeting the central nervous system.

Commercial Availability

A critical first step in research and development is the reliable procurement of starting materials. This compound hydrochloride is available from several commercial suppliers, catering to a range of research and development needs. The following table summarizes key quantitative data from a selection of these suppliers to facilitate straightforward comparison.

| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |

| ENAO Chemical Co., Ltd | >95% | Inquire for bulk | Inquire | 915763-91-6 |

| CHIRALEN | 99% | 250mg, 1g, 5g | $160, $320, $958 | 915763-91-6 |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride is a multi-step process that leverages fundamental reactions in organic chemistry. While specific, detailed protocols for this exact compound are often proprietary, a general and widely applicable synthetic route can be inferred from the literature on N-acylation of piperidine derivatives.

A common approach involves the N-acylation of a protected 4-aminopiperidine precursor, followed by deprotection. The following represents a generalized experimental protocol:

Step 1: Protection of the 4-amino group of piperidine

To selectively acylate the piperidine nitrogen, the primary amino group at the 4-position must first be protected. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

-

Reaction: 4-Aminopiperidine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM).

-

Work-up: The reaction mixture is typically washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried and the solvent removed under reduced pressure to yield the Boc-protected 4-aminopiperidine.

Step 2: N-acylation of Boc-4-aminopiperidine

The protected intermediate is then acylated at the piperidine nitrogen using benzoyl chloride.

-

Reaction: Boc-4-aminopiperidine is dissolved in an aprotic solvent (e.g., DCM or THF) and a base (e.g., triethylamine or pyridine) is added. Benzoyl chloride is then added dropwise, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Work-up: Similar to the first step, the reaction is quenched, and an aqueous work-up is performed to remove salts and other impurities. The crude product is obtained after drying and evaporation of the solvent.

Step 3: Deprotection of the 4-amino group and salt formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

Reaction: The Boc-protected this compound is dissolved in a suitable solvent (e.g., dioxane or methanol) and treated with a strong acid, such as hydrochloric acid (often as a solution in dioxane or ether).

-

Work-up: The deprotection is typically rapid, and the desired hydrochloride salt often precipitates from the reaction mixture. The solid product can then be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to achieve high purity.

Potential Biological Significance and Signaling Pathways

The benzoylpiperidine and 4-aminopiperidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds, particularly those targeting the central nervous system.[1][2] While the specific biological targets of this compound hydrochloride are not extensively documented in publicly available literature, the activities of closely related analogs suggest its potential as a ligand for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.[1]

Derivatives of this core structure have been investigated for a variety of therapeutic applications, including:

-

Cognition Enhancement: Certain 4-aminopiperidine derivatives have demonstrated potent cognition-enhancing activity in preclinical models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases.[3]

-

Glycine Transporter Type-2 (GlyT-2) Inhibition: The benzoylpiperidine motif is a key feature in some inhibitors of GlyT-2, a target for the development of novel analgesics.[4]

-

Antipsychotic Activity: The benzoylpiperidine structure is found in several antipsychotic drugs that act as antagonists or inverse agonists at serotonin and dopamine receptors.[5]

Based on the prevalence of this scaffold in compounds targeting monoamine GPCRs, a plausible signaling pathway that could be modulated by this compound hydrochloride or its derivatives is the serotonin 5-HT2A receptor pathway, which is heavily implicated in mood, cognition, and psychosis.

Caption: Hypothesized 5-HT2A Receptor Signaling Pathway

The following diagram illustrates a generalized workflow for the procurement and initial in vitro screening of this compound hydrochloride in a drug discovery context.

Caption: Procurement and Initial Screening Workflow

References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of the Piperidine Scaffold in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comprehensive overview of the role of the piperidine scaffold in medicinal chemistry. However, providing exhaustive quantitative data tables and detailed, universally applicable experimental protocols is beyond the scope of this document, as such data is highly specific to individual research projects and published literature.

Introduction: The Ubiquity of a Privileged Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its remarkable prevalence in a vast array of FDA-approved drugs and natural products has earned it the status of a "privileged scaffold".[2][3] This designation signifies its ability to serve as a versatile framework for developing therapeutic agents across a wide spectrum of diseases.[4] Piperidine and its derivatives are integral components in over twenty classes of pharmaceuticals, including antipsychotics, analgesics, anticancer agents, and antihistamines.[5][6]

The enduring success of this scaffold lies in its unique combination of physicochemical properties and synthetic accessibility, which allows medicinal chemists to fine-tune molecular properties for optimal drug performance.[2] This guide delves into the structural features, therapeutic applications, and strategic importance of the piperidine moiety in contemporary drug discovery.

Core Physicochemical and Structural Properties

The utility of the piperidine scaffold is deeply rooted in its distinct structural and electronic characteristics, which profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3]

-

Basicity and pKa: The nitrogen atom in the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[2] At physiological pH (7.4), this nitrogen is predominantly protonated, enabling strong ionic interactions with acidic residues in biological targets like enzymes and receptors. This is a critical feature for the binding affinity of many piperidine-containing drugs.[2]

-

Conformational Flexibility: The sp³-hybridized carbon atoms impart significant conformational flexibility, with the "chair" conformation being the most stable. This allows substituents on the ring to be precisely oriented in either axial or equatorial positions, enabling an optimal three-dimensional fit into diverse biological targets.[2][4]

-

Lipophilicity and Solubility: The piperidine ring strikes a favorable balance between lipophilicity and hydrophilicity. This balanced nature is crucial for achieving the desired Absorption, Distribution, Metabolism, and Excretion (ADME) properties, facilitating both passage through cellular membranes and sufficient aqueous solubility.[3][7]

-

Metabolic Stability: The piperidine ring is generally considered metabolically stable.[3][7] However, functionalization at positions adjacent to the nitrogen can influence its metabolic fate, a factor that can be strategically modulated during drug design to improve a compound's half-life.[3]

Therapeutic Applications and Key Drug Examples

The piperidine scaffold is a key component in numerous blockbuster drugs across a wide range of therapeutic areas, highlighting its versatility.[8]

Central Nervous System (CNS) Disorders

The piperidine moiety is particularly prominent in drugs targeting the CNS, where it often contributes to receptor affinity and blood-brain barrier permeability.[4][9]

-

Antipsychotics: Many successful antipsychotic drugs feature a piperidine ring. For instance, Risperidone and Haloperidol utilize the scaffold to interact with dopamine (D2) and serotonin (5-HT2A) receptors, which are key targets in the treatment of schizophrenia and bipolar disorder.[10]

-

ADHD Medications: Methylphenidate (Ritalin), a widely prescribed treatment for ADHD, is a benzylpiperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft.[10][11]

-

Alzheimer's Disease: Donepezil , a leading treatment for Alzheimer's disease, is a piperidine derivative that acts as an acetylcholinesterase inhibitor, helping to increase levels of acetylcholine in the brain.[5][12]

-

Analgesics: The piperidine structure is fundamental to many potent opioid analgesics, including Pethidine (Meperidine) and Fentanyl .[10][13] The scaffold mimics a key structural feature of morphine, allowing these synthetic opioids to bind effectively to μ-opioid receptors to produce strong pain relief.[13]

Oncology

In cancer therapy, the piperidine ring is incorporated into drugs that target various signaling pathways and enzymes crucial for tumor growth and survival.[14][15]

-

Kinase Inhibitors: Several FDA-approved kinase inhibitors feature a piperidine moiety. For example, Crizotinib is an ALK/ROS1 dual inhibitor used in the treatment of non-small cell lung cancer.[5] Since 2017, ten piperidine-containing small molecule anti-cancer drugs have received USFDA approval.[14]

-

Hormone Therapy: Raloxifene , used for breast cancer treatment and prevention, contains a piperidine ring that is crucial for its activity as a selective estrogen receptor modulator (SERM).[8][16]

Other Therapeutic Areas

-

Antihistamines: Second-generation antihistamines like Loratadine incorporate a piperidine ring, which contributes to their high affinity for the H1 receptor while minimizing CNS side effects like drowsiness.[10]

-

Antiviral (HIV): Piperidine-containing molecules have been developed as potent CCR5 antagonists, which block the entry of certain strains of the HIV-1 virus into host cells.[1]

-

Antiparasitic: The synthetic analog of febrifugine, halofuginone, which contains a piperidine ring, is used effectively as an antiparasitic drug.[5]

Visualizing Piperidine's Role in Drug Design and Action

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships relevant to the piperidine scaffold.

General Workflow for Piperidine-Based Drug Discovery

This diagram illustrates a typical workflow, from initial concept to a potential drug candidate.

Caption: A streamlined workflow for piperidine-based drug discovery.

Simplified Signaling Pathway for an Antipsychotic

This diagram shows the mechanism of action for a typical piperidine-containing antipsychotic like Risperidone.

Caption: Antipsychotic action via D2/5-HT2A receptor antagonism.

Key Structural Features of the Piperidine Scaffold

This diagram highlights the essential structural aspects of the piperidine ring relevant to drug design.

Caption: Core structural properties of the piperidine scaffold.

Synthesis and Future Directions

The development of efficient and cost-effective methods for synthesizing substituted piperidines is a critical task in modern organic chemistry.[6] Recent innovations, such as combining biocatalytic C-H oxidation with radical cross-coupling, have dramatically simplified the construction of complex piperidine molecules, reducing multi-step processes to just a few steps.[17]

The introduction of chiral centers into the piperidine scaffold is another key strategy, as enantiomerically pure pharmaceuticals can offer higher efficacy and fewer side effects.[18][19] The strategic use of chiral piperidine scaffolds can enhance biological activity, improve pharmacokinetic properties, and reduce toxicity.[19]

Conclusion

The piperidine scaffold is an undeniably powerful tool in the medicinal chemist's arsenal.[4] Its inherent physicochemical properties, combined with its synthetic tractability, provide a robust foundation for creating diverse molecular architectures with finely-tuned pharmacological profiles.[2] From modulating CNS activity to combating cancer and infectious diseases, the impact of piperidine-containing drugs is vast and continues to grow.[5] As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. Methylphenidate - Wikipedia [en.wikipedia.org]

- 12. ijnrd.org [ijnrd.org]

- 13. tandfonline.com [tandfonline.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. news-medical.net [news-medical.net]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

The Discovery and Development of Aminopiperidine-Based Therapeutic Agents: A Technical Guide

The aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases. Its conformational flexibility and ability to engage in various non-covalent interactions have made it a valuable building block in modern drug discovery. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical/clinical evaluation of key aminopiperidine-based drugs, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, C-C chemokine receptor type 5 (CCR5) antagonists, and Poly (ADP-ribose) polymerase (PARP) inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The Case of Alogliptin

DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1] Alogliptin is a potent and highly selective aminopiperidine-based DPP-4 inhibitor.[2]

Mechanism of Action

DPP-4 is a serine exopeptidase that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[4] By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[2]

Quantitative Data

The following tables summarize the in vitro potency and preclinical pharmacokinetic parameters of alogliptin.

| Parameter | Value | Reference |

| DPP-4 IC50 (human) | ~6.9 nM | [5] |

| Selectivity over DPP-2, DPP-8, DPP-9 | >10,000-fold | [5] |

| EC50 (plasma DPP-4 inhibition) | 3.4 - 5.6 ng/mL (10.0 - 16.5 nM) | [5] |

Table 1: In Vitro and In Vivo Potency of Alogliptin.

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |

| Rat | 10 | 390 | 2.33 | 2.77 | 45 | [2] |

| Dog | 3 | 660 | 0.42 | 3.04 | 86 | [2] |

| Monkey | 10 | - | - | - | 72-88 | [5] |

| Human (Healthy Male) | 25 | - | 1-2 | 12.4-21.4 | 60-71 (urinary excretion) | [6] |

Table 2: Pharmacokinetic Parameters of Alogliptin in Preclinical Models and Humans.

Experimental Protocols

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

DPP-4 inhibitor (e.g., Alogliptin)

-

Assay buffer: Tris-HCl buffer (50 mM, pH 8.0)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well microplate, add 26 µL of the test compound solution and 24 µL of DPP-4 enzyme solution (1.73 mU/mL in assay buffer).[7]

-

Incubate the plate at 37°C for 10 minutes.[7]

-

Initiate the reaction by adding 50 µL of Gly-Pro-AMC substrate solution (200 µM in assay buffer).[7]

-

Incubate the plate at 37°C for 30 minutes, protected from light.[7]

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

CCR5 Antagonists: The Case of Vicriviroc

CCR5 antagonists are a class of antiretroviral drugs that block the entry of R5-tropic Human Immunodeficiency Virus (HIV) into host cells. Vicriviroc is an aminopiperidine-based CCR5 antagonist that was developed for the treatment of HIV-1 infection.[8]

Mechanism of Action